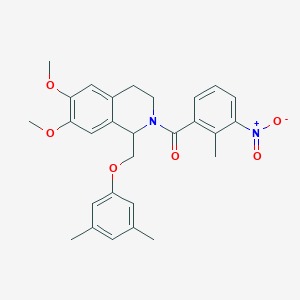
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone” is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the dimethylphenoxy and dimethoxy groups, and the attachment of the nitrophenyl methanone moiety. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Dimethylphenoxy and Dimethoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate phenol derivatives react with halogenated isoquinoline intermediates.
Attachment of Nitrophenyl Methanone Moiety: This step may involve the use of Friedel-Crafts acylation, where the isoquinoline derivative reacts with a nitrophenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions may target the nitro group, converting it to an amine or hydroxylamine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins. This interaction can lead to the modulation of various cellular pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxyisoquinoline: Similar structure but lacks the nitrophenyl methanone moiety.
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methylphenyl)methanone: Similar structure but lacks the nitro group.
Uniqueness
The presence of the nitrophenyl methanone moiety and the specific substitution pattern on the isoquinoline core make this compound unique
Properties
Molecular Formula |
C28H30N2O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C28H30N2O6/c1-17-11-18(2)13-21(12-17)36-16-25-23-15-27(35-5)26(34-4)14-20(23)9-10-29(25)28(31)22-7-6-8-24(19(22)3)30(32)33/h6-8,11-15,25H,9-10,16H2,1-5H3 |
InChI Key |
PYNWZIQOAJLWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















